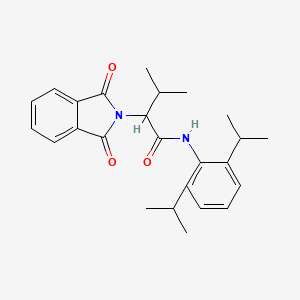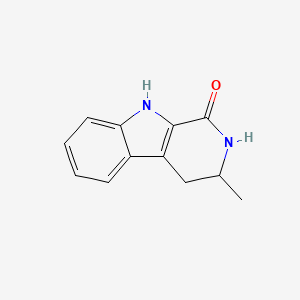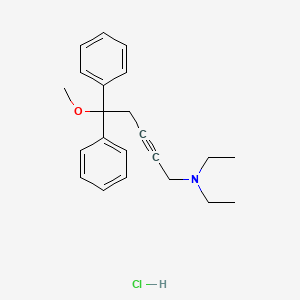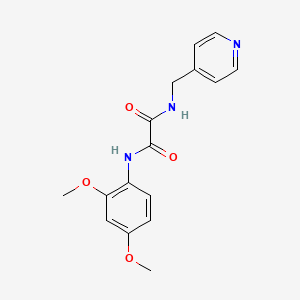
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP is a selective α7 nicotinic acetylcholine receptor agonist, which means it binds to and activates the α7 nicotinic receptors in the brain. This receptor is involved in a variety of physiological processes, including cognitive function, learning, and memory.
作用機序
The mechanism of action of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride involves its binding to the α7 nicotinic receptors in the brain. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as acetylcholine and glutamate. These neurotransmitters are involved in a variety of physiological processes, including cognitive function, learning, and memory.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and glutamate in the brain, which are involved in cognitive function and memory. 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is a highly selective α7 nicotinic receptor agonist, which means it can be used to study the specific effects of this receptor in the brain. 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to the use of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments. One limitation is that it can be difficult to administer 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride to animals, as it is not very soluble in water. Additionally, 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can have off-target effects on other nicotinic receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. One potential direction is to investigate the potential therapeutic applications of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in the treatment of cognitive impairment and Alzheimer's disease. Another direction is to investigate the effects of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride on other physiological processes, such as inflammation and oxidative stress.
Conclusion:
In conclusion, 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective α7 nicotinic receptor agonist, which means it binds to and activates the α7 nicotinic receptors in the brain. 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has potential therapeutic applications in the treatment of cognitive impairment and Alzheimer's disease, and has been investigated for its effects on other physiological processes as well. Further research is needed to fully understand the potential applications of 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in scientific research.
合成法
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using various methods, including the reaction of 3,5-dimethylphenol with 4-methylpiperidine, followed by the addition of isopropyl bromide and hydrochloric acid. Another method involves the reaction of 3,5-dimethylphenol with 4-methylpiperidine, followed by the addition of isopropenyl acetate and hydrochloric acid.
科学的研究の応用
1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive impairment and Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(3,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has also been investigated for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
特性
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-4-6-18(7-5-13)11-16(19)12-20-17-9-14(2)8-15(3)10-17;/h8-10,13,16,19H,4-7,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNBBMEBVFMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)

![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)


![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)